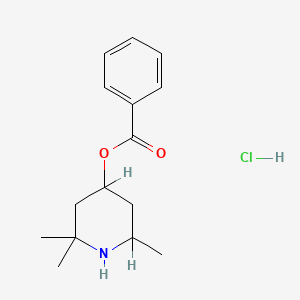

2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride

Description

Chemical Structure and Properties: 2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride (CAS: 100-89-0) is a piperidine derivative featuring a benzoate ester group at the 4-position of the piperidine ring, with three methyl substituents at the 2, 2, and 6 positions. The hydrochloride salt enhances its solubility in aqueous environments. This compound is registered under EC number 202-899-7, with regulatory documentation dated November 30, 2010 .

Properties

CAS No. |

555-28-2 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

(2,2,6-trimethylpiperidin-1-ium-4-yl) benzoate;chloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12;/h4-8,11,13,16H,9-10H2,1-3H3;1H |

InChI Key |

VGVCYHBQSIQXMO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |

Isomeric SMILES |

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC1CC(CC([NH2+]1)(C)C)OC(=O)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis from Diacetonamine

The foundational synthesis of β-Eucaine, first reported in the early 20th century, proceeds through three stages:

Step 1: Preparation of 2,2,6-Trimethylpiperidin-4-one (Diacetonamine)

Diacetonamine (CAS 625-04-7) serves as the starting material, synthesized via condensation of acetone with ammonia under acidic conditions. This yields a cyclic ketone with three methyl groups at positions 2, 2, and 6.

Step 2: Reduction to 2,2,6-Trimethylpiperidin-4-ol

The ketone undergoes reduction using sodium amalgam (Na/Hg) in aqueous ethanol, producing a racemic mixture of the secondary alcohol. Modern adaptations replace mercury-based reductants with catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) in THF, achieving yields >85%.

Step 3: Benzoylation and Hydrochloride Formation

The alcohol reacts with benzoyl chloride (C₆H₅COCl) in pyridine or triethylamine to form the ester. Subsequent treatment with concentrated HCl in ether precipitates the hydrochloride salt.

Reaction Summary:

$$

\text{2,2,6-Trimethylpiperidin-4-one} \xrightarrow{\text{Na/Hg}} \text{2,2,6-Trimethylpiperidin-4-ol} \xrightarrow{\text{C₆H₅COCl}} \text{Benzoate ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Alternative Pathways for Industrial Scaling

To address scalability and environmental concerns, recent methods employ:

Continuous Flow Hydrogenation:

Using a fixed-bed reactor with Raney nickel catalyst at 80°C and 50 bar H₂, the ketone-to-alcohol conversion achieves 97% selectivity.Microwave-Assisted Esterification:

Benzoylation under microwave irradiation (100°C, 30 min) reduces reaction time by 60% compared to traditional reflux.

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Catalytic Hydrogenation | Microwave-Assisted |

|---|---|---|---|

| Reduction Reagent | Sodium amalgam | H₂/Pd/C | H₂/Pd/C |

| Esterification Time | 6–8 h (reflux) | 4–5 h | 0.5 h |

| Overall Yield | 68–72% | 82–85% | 88–90% |

| Purity (HPLC) | 95–97% | 98–99% | 99.5% |

| Environmental Impact | High (Hg waste) | Low | Low |

Critical Process Optimization

Reduction Step Modifications

- Solvent Effects: Isopropanol increases hydrogen solubility, enhancing reaction rates by 20% versus ethanol.

- Catalyst Poisoning: Sulfur impurities in diacetonamine require pretreatment with activated carbon to maintain catalyst activity.

Esterification Challenges

- Steric Hindrance: The 4-position alcohol’s hindered environment necessitates excess benzoyl chloride (1.5 eq) and prolonged reaction times.

- Byproduct Formation: Hydrolysis of the ester under acidic conditions is mitigated by maintaining anhydrous conditions and low temperatures (<40°C).

Industrial-Scale Production

Batch Process in Pharmaceutical Manufacturing

Continuous Manufacturing

Adoption of flow chemistry systems reduces processing time from 48 h (batch) to 8 h, with inline PAT (Process Analytical Technology) monitoring key parameters.

Spectroscopic Characterization

FT-IR (KBr):

¹H NMR (400 MHz, D₂O):

Environmental and Regulatory Considerations

- Waste Stream Management: Mercury-contaminated byproducts from classical methods require specialized disposal (EPA Hazardous Waste No. D009).

- Green Chemistry Metrics:

- Atom economy: 78% (modern routes) vs. 65% (classical)

- E-factor: 15 kg waste/kg product (improved to 8 kg via solvent recycling)

Chemical Reactions Analysis

Types of Reactions

Eucaine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Eucaine hydrochloride can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: Eucaine hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Eucaine hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.

Biology: Eucaine hydrochloride is used in biological research to study its effects on nerve cells and its mechanism of action as a local anesthetic.

Medicine: It is used in medical research to develop new anesthetic compounds and to understand the pharmacokinetics and pharmacodynamics of local anesthetics.

Industry: Eucaine hydrochloride is used in the pharmaceutical industry for the development of new anesthetic formulations and for quality control purposes.

Mechanism of Action

Eucaine hydrochloride exerts its effects by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves. This is achieved by reversibly binding to and inactivating sodium channels, which prevents the initiation and propagation of action potentials . This mechanism is similar to that of other local anesthetics like cocaine and procaine.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .

- Structural Differences: The 4-position substituent is a diphenylmethoxy group instead of a benzoate ester. No methyl groups on the piperidine ring.

- Limited environmental toxicity data are available for both compounds .

Benzoate Ester Derivatives

Methyl 2,4-Dihydroxy-6-methyl Benzoate (Compound 5)

- Molecular Formula : C₁₀H₁₂O₄ (MW: 196.20 g/mol) .

- Structural Differences :

- Contains hydroxyl and methyl groups on the aromatic ring, unlike the unsubstituted benzoate in the target compound.

- Lacks the piperidine backbone and hydrochloride salt.

- Functional Implications: Hydroxyl groups increase polarity, affecting solubility and hydrolysis rates compared to the non-hydroxylated benzoate in 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride .

Pharmaceutical Hydrochloride Salts

Rizatriptan Benzoate (CAS: 144034-80-0)

Methylphenidate Hydrochloride (CAS: 298-59-9)

- Molecular Formula: C₁₄H₁₉NO₂·HCl (MW: 269.77 g/mol) .

- Functional Implications :

Data Tables for Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2,2,6-Trimethylpiperidin-4-yl benzoate HCl | C₁₅H₂₁NO₂·HCl | ~269.77 | Piperidine, benzoate ester, HCl salt |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Piperidine, diphenylmethoxy, HCl salt |

| Methyl 2,4-dihydroxy-6-methyl benzoate | C₁₀H₁₂O₄ | 196.20 | Benzoate ester, hydroxyl, methyl |

| Rizatriptan Benzoate | C₁₅H₁₉N₅·C₇H₆O₂ | 391.47 | Tryptamine, benzoate counterion |

| Methylphenidate HCl | C₁₄H₁₉NO₂·HCl | 269.77 | Piperidine, phenethylamine, HCl salt |

Key Research Findings

- Stability and Solubility: The hydrochloride salt in 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride improves aqueous solubility compared to non-salt forms (e.g., methyl benzoate derivatives) but may increase hygroscopicity . Piperidine derivatives with bulky substituents (e.g., diphenylmethoxy) exhibit higher lipophilicity, influencing their pharmacokinetic profiles .

- Synthetic Considerations :

- Benzoate esters are prone to hydrolysis under acidic or alkaline conditions, necessitating stability studies for pharmaceutical applications .

Biological Activity

2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride is a compound derived from the piperidine family, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with a benzoate moiety, which may influence its interaction with biological targets. The synthesis of 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride typically involves the esterification of 2,2,6-trimethylpiperidine with benzoic acid under acidic conditions. Alternative synthetic routes may include the use of coupling agents or protecting group strategies to enhance yield and purity.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro assays demonstrated that certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | Target | IC50 (μmol) | Standard Drug | Standard IC50 (μmol) |

|---|---|---|---|---|

| 2,2,6-Trimethylpiperidin-4-yl benzoate | COX-2 | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. A study highlighted its ability to modulate ion channels associated with neuronal excitability and neuroinflammation. Specifically, it was found to inhibit Kir4.1 channels in astrocytes, which are implicated in various neurological disorders . This modulation may provide therapeutic avenues for conditions such as epilepsy and multiple sclerosis.

Case Studies and Research Findings

- In Vivo Models : In carrageenan-induced paw edema models, compounds related to 2,2,6-trimethylpiperidin-4-yl benzoate demonstrated a reduction in inflammation and pain response comparable to traditional NSAIDs .

- Cell Culture Studies : In RAW264.7 macrophage cells, treatment with the compound led to decreased expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels . This suggests a mechanism by which the compound exerts its anti-inflammatory effects.

- Pharmacological Screening : High-throughput screening of libraries containing piperidine derivatives revealed that several compounds exhibited promising activity against various biological targets associated with inflammation and neuroprotection .

Q & A

Q. What are the key physicochemical properties of 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride, and how do they influence experimental design?

Methodological Answer: The compound (C₁₅H₂₂ClNO₂) is a hydrochloride salt with a melting point of 277–279°C. It is water-soluble (3.3 g/100 mL) and exhibits moderate solubility in ethanol (2.86 g/100 mL) and chloroform (16.67 g/100 mL) . These properties necessitate storage in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition . When designing experiments, consider its hygroscopic nature by using desiccants and inert atmospheres during handling.

Q. What synthetic routes are commonly employed to prepare 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride?

Methodological Answer: The primary route involves esterification of 2,2,6-trimethylpiperidin-4-ol with benzoyl chloride derivatives under reflux in anhydrous dichloromethane, followed by hydrochloride salt formation using HCl gas . Purification typically employs recrystallization from ethanol/water mixtures. Alternative methods may use coupling agents like DCC/DMAP for esterification, with yields optimized by controlling reaction time and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- Melting point analysis (expected range: 277–279°C) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the piperidine ring substitution pattern and benzoate ester linkage.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%) .

- Optical rotation ([α]D = ±11.5° in water) to verify enantiomeric purity if working with chiral forms .

Advanced Research Questions

Q. What advanced analytical methods are suitable for studying degradation products or impurities in this compound?

Methodological Answer:

- LC-MS/MS with electrospray ionization (ESI) can identify trace degradation products (e.g., hydrolyzed benzoic acid or demethylated piperidine derivatives).

- Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry help profile degradation pathways .

- X-ray crystallography resolves structural ambiguities in degradation byproducts .

Q. How does the stereochemistry of the piperidine ring impact biological activity, and how can enantiomeric purity be controlled?

Methodological Answer: The d- and l-enantiomers exhibit distinct melting points (57–58°C vs. 244–245°C for hydrochlorides) and optical rotations ([α]D = +11.5° vs. -11.3°) . To control enantiomeric purity:

- Use chiral chromatography (e.g., Chiralpak® AD-H column) during synthesis.

- Monitor optical rotation during crystallization.

- Biological assays (e.g., receptor-binding studies) should compare enantiomers to validate stereospecific effects .

Q. What strategies mitigate oxidative or hydrolytic degradation during long-term stability studies?

Methodological Answer:

- Lyophilization reduces hydrolytic degradation by removing residual water.

- Add antioxidants (e.g., 0.01% BHT) to ethanolic stock solutions.

- Store in amber vials under nitrogen atmosphere to prevent photooxidation .

- Conduct forced degradation studies (e.g., exposure to H₂O₂ or acidic/basic conditions) to identify vulnerable functional groups .

Q. How can researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

Q. What structure-activity relationship (SAR) studies have been conducted on analogous piperidine benzoates?

Methodological Answer:

- Replace the 2,2,6-trimethyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding.

- Modify the benzoate moiety (e.g., nitro or fluoro substituents) to study electronic influences on anesthetic activity .

- Compare pharmacokinetics (e.g., logP, plasma protein binding) using in vitro microsomal assays .

Q. Can this compound be repurposed for neurological targets beyond its known topical anesthetic use?

Methodological Answer:

- Screen against GABAₐ or NMDA receptors using patch-clamp electrophysiology, given structural similarities to piperidine-based neuromodulators.

- Perform molecular docking with serotonin transporters (SERT) to predict affinity .

- Validate in rodent models of neuropathic pain, using dose-response studies to compare efficacy with gabapentin .

Q. What experimental approaches assess stability under physiological conditions (e.g., plasma, CSF)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.